molecular formula C13H10N2O4S B12499851 3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid

3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid

Cat. No.: B12499851
M. Wt: 290.30 g/mol
InChI Key: WEXCKJAGXYRKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused ring system combining benzene, furan, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as amino acids, under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent. It is being investigated for its ability to modulate neurological pathways and reduce seizure activity.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate ion channels and neurotransmitter receptors in the brain . This modulation can lead to a reduction in neuronal excitability and seizure activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with GABA receptors and voltage-gated ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid is unique due to its fused ring system, which combines benzene, furan, and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

3-(4-oxo-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)propanoic acid

InChI

InChI=1S/C13H10N2O4S/c16-9(17)5-6-15-12(18)11-10(14-13(15)20)7-3-1-2-4-8(7)19-11/h1-4H,5-6H2,(H,14,20)(H,16,17)

InChI Key

WEXCKJAGXYRKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.